molecular formula C9H23N3O+2 B1262808 N(8)-acetylspermidinium(2+)

N(8)-acetylspermidinium(2+)

Cat. No.: B1262808
M. Wt: 189.3 g/mol
InChI Key: FONIWJIDLJEJTL-UHFFFAOYSA-P
Attention: For research use only. Not for human or veterinary use.
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Description

N(8)-acetylspermidinium(2+) is the dication of N(8)-acetylspermidine. It has a role as a human metabolite. It is a conjugate acid of a N(8)-acetylspermidine.

Scientific Research Applications

Enzyme Activity and Inhibition

N(8)-acetylspermidinium(2+) and its related compounds have been studied for their interactions with enzymes, primarily in the context of enzyme inhibition. Gholivand et al. (2021) synthesized and characterized ten new N-acetyl phosphoramidate compounds, including variants of N(8)-acetylspermidinium(2+), and assessed their inhibitory effects on human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibitory potency of these compounds was linked to their electronic parameters and structural descriptors, indicating that their interactions with enzymes are influenced by specific molecular characteristics (Gholivand et al., 2021).

Role in Cellular Processes

The compound and its derivatives play a role in various cellular processes. Conway et al. (2020) demonstrated that human arylamine N-acetyltransferase NAT2 can acetylate aliphatic endogenous amines, including N(8)-acetylspermidinium(2+). This regioselective N8-acetylation process is important in understanding the intracellular concentrations of acetylated polyamines and their biological functions, such as cell growth and differentiation (Conway et al., 2020).

Biomarker in Disease Diagnosis

N(8)-acetylspermidinium(2+) and its derivatives have been investigated as potential biomarkers for disease diagnosis, particularly in cancer. DeFelice and Fiehn (2019) developed a robust LC-MS/MS method for quantifying acetylated polyamines, including N8-acetylspermidine, in human biofluids. The method's precision and accuracy make it suitable for clinical routines, potentially aiding in cancer diagnosis and monitoring (DeFelice & Fiehn, 2019).

Biochemical Synthesis

The synthesis of deuterium-labeled derivatives of N(8)-acetylspermidinium(2+), such as N(1)-acetylspermine and N(1)-acetylspermidine, has been reported by Gawandi and Fitzpatrick (2007). These labeled compounds are useful in studying the mechanism of action of polyamine oxidizing enzymes, a crucial aspect in understanding polyamine metabolism and its implications in cellular processes (Gawandi & Fitzpatrick, 2007).

Properties

Molecular Formula

C9H23N3O+2

Molecular Weight

189.3 g/mol

IUPAC Name

4-acetamidobutyl(3-azaniumylpropyl)azanium

InChI

InChI=1S/C9H21N3O/c1-9(13)12-8-3-2-6-11-7-4-5-10/h11H,2-8,10H2,1H3,(H,12,13)/p+2

InChI Key

FONIWJIDLJEJTL-UHFFFAOYSA-P

SMILES

CC(=O)NCCCC[NH2+]CCC[NH3+]

Canonical SMILES

CC(=O)NCCCC[NH2+]CCC[NH3+]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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